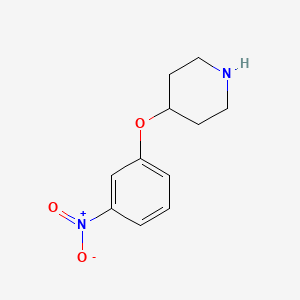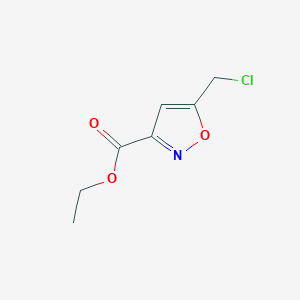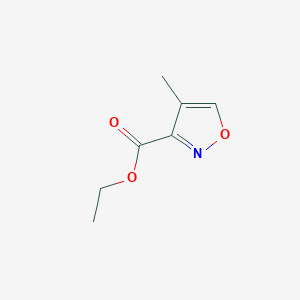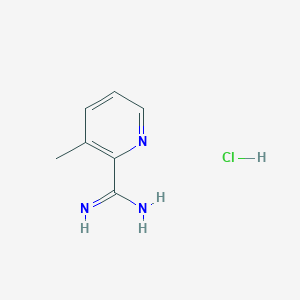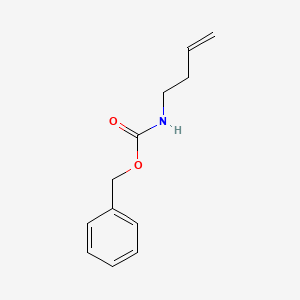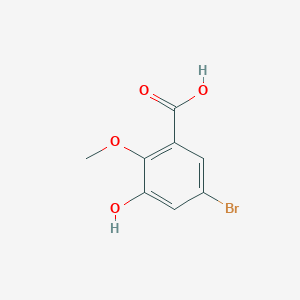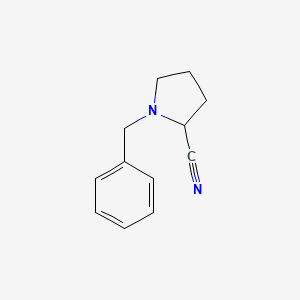
1-Benzylpyrrolidine-2-carbonitrile
説明
1-Benzylpyrrolidine-2-carbonitrile is a chemical compound that is part of a broader class of organic molecules featuring a pyrrolidine ring, a five-membered lactam structure, with a benzyl group attached to the nitrogen atom and a nitrile group at the second position. This structure is significant in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its potential as an intermediate in synthetic pathways.
Synthesis Analysis
The synthesis of related carbonitrile compounds has been explored in various studies. For instance, the synthesis of 1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a compound structurally similar to 1-benzylpyrrolidine-2-carbonitrile, was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization . This method provides a practical and efficient route to synthesize such compounds, which could potentially be adapted for the synthesis of 1-benzylpyrrolidine-2-carbonitrile.
Molecular Structure Analysis
The molecular structure of carbonitrile derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using X-ray crystallographic studies . These techniques are crucial for verifying the molecular structure of synthesized compounds, including those related to 1-benzylpyrrolidine-2-carbonitrile.
Chemical Reactions Analysis
The reactivity of carbonitrile compounds can be diverse. For instance, 1-benzylpyrrolidine-2,5-dicarbonitrile underwent regioselective hydrolysis by microbial strains to yield 1-benzyl-5-cyano-2-pyrrolidinone and N-benzylacetamide . This demonstrates the potential for biocatalysis in modifying the structure of carbonitrile-containing compounds, which could be relevant for the functionalization of 1-benzylpyrrolidine-2-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile compounds are influenced by their functional groups. The presence of the nitrile group contributes to the compound's reactivity and polarity, which can affect its solubility and interaction with biological targets. The benzyl group can add to the compound's hydrophobic character. While specific data on 1-benzylpyrrolidine-2-carbonitrile is not provided, related compounds have been synthesized and characterized, indicating that similar analytical techniques could be applied to determine its properties .
科学的研究の応用
Microbial Decyanation
1-Benzylpyrrolidine-2-carbonitrile has been studied in microbial decyanation processes. In particular, strains of bacteria and fungi, such as Rhodococcus opacus, have been shown to catalyze the hydrolysis of 1-benzylpyrrolidine-2-carbonitrile, leading to various byproducts. These reactions are noteworthy for their efficiency and alignment with the principles of green chemistry. The transformation process is believed to involve the dehydrogenation of 1-benzylpyrrolidine-2-carbonitrile to form an iminium ion, which then reacts with water to produce cyanohydrin, eventually breaking down to the final products (Pinheiro et al., 2011).
Anti-Proliferative Properties
Research has also been conducted on derivatives of 1-benzylpyrrolidine-2-carbonitrile, specifically focusing on their anti-proliferative properties in cancer treatment. For instance, studies on 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have demonstrated potent cytotoxic activity against certain cancer cells. These compounds have shown effectiveness in inducing apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Synthesis and Characterization of Derivatives
The synthesis and characterization of 1-benzylpyrrolidine-2-carbonitrile derivatives have been extensively explored. This includes studies on novel synthesis methods and the antimicrobial activities of these compounds. For example, microwave-assisted synthesis techniques have been developed to efficiently produce 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating significant antimicrobial properties (Sreekanth & Jha, 2020).
Fluorescence Sensing
Another application involves the use of derivatives of 1-benzylpyrrolidine-2-carbonitrile in fluorescence sensing. Certain derivatives have been employed as chemosensors for the selective detection of metal ions like Pb2+. These compounds exhibit a significant change in fluorescence in the presence of specific ions, which is useful in various analytical and environmental applications (Sinha et al., 2013).
Safety And Hazards
The safety information available indicates that 1-Benzylpyrrolidine-2-carbonitrile is potentially dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-benzylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFYOCFQGYYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566266 | |
| Record name | 1-Benzylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-2-carbonitrile | |
CAS RN |
72219-09-1 | |
| Record name | 1-Benzylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




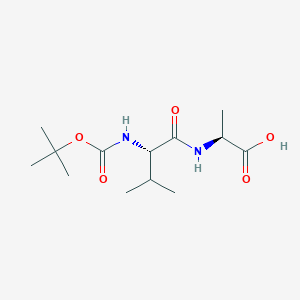
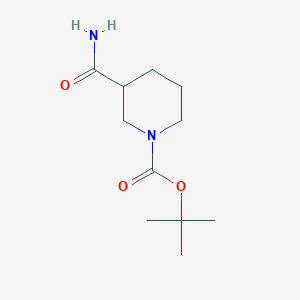
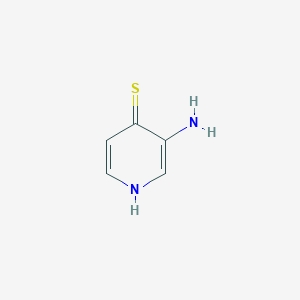

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
